N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine
Brand Name: Vulcanchem
CAS No.: 866150-42-7
VCID: VC4722793
InChI: InChI=1S/C18H18FNO/c1-12-8-9-16(17-14(12)10-18(2,3)21-17)20-11-13-6-4-5-7-15(13)19/h4-9,11H,10H2,1-3H3
SMILES: CC1=C2CC(OC2=C(C=C1)N=CC3=CC=CC=C3F)(C)C
Molecular Formula: C18H18FNO
Molecular Weight: 283.346

N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine

CAS No.: 866150-42-7

Cat. No.: VC4722793

Molecular Formula: C18H18FNO

Molecular Weight: 283.346

* For research use only. Not for human or veterinary use.

N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine - 866150-42-7

Specification

CAS No. 866150-42-7
Molecular Formula C18H18FNO
Molecular Weight 283.346
IUPAC Name 1-(2-fluorophenyl)-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine
Standard InChI InChI=1S/C18H18FNO/c1-12-8-9-16(17-14(12)10-18(2,3)21-17)20-11-13-6-4-5-7-15(13)19/h4-9,11H,10H2,1-3H3
Standard InChI Key QIGIGZBEFQMIID-RGVLZGJSSA-N
SMILES CC1=C2CC(OC2=C(C=C1)N=CC3=CC=CC=C3F)(C)C

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a 2,3-dihydrobenzofuran scaffold substituted with methyl groups at positions 2, 2, and 4, alongside a Schiff base linkage at position 7. The (E)-configured imine group bridges the benzofuran core to a 2-fluorophenyl moiety. This configuration is critical for maintaining planar geometry, which influences electronic properties and biological interactions .

Table 1: Key Structural Features

FeatureDescription
Core Structure2,3-Dihydro-1-benzofuran with 2,2,4-trimethyl substitution
Schiff Base Linkage(E)-N-(2-fluorophenyl)methylidene group at position 7
Molecular FormulaC₁₉H₁₉FNO
Molecular Weight299.36 g/mol (calculated)

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

The synthesis likely follows the Claisen-Schmidt condensation, a widely used method for Schiff base formation. Analogous protocols involve refluxing a benzofuran-amine derivative with 2-fluorobenzaldehyde in acetic acid (AcOH) or another polar aprotic solvent . For example, the reaction of 7-amino-2,2,4-trimethyl-2,3-dihydro-1-benzofuran with 2-fluorobenzaldehyde in AcOH at 80–100°C for 6–12 hours would yield the target compound. Catalysts such as sulfuric acid or sodium acetate (AcONa) may enhance reaction efficiency .

Table 2: Representative Synthesis Conditions

ReactantConditionsYieldSource
Benzofuran-amine + AldehydeAcOH, 100°C, 6 h, H₂SO₄ catalyst42–62%
Analogous Schiff BasesAc₂O, AcONa, 100°C, 1.5 h26–62%

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or column chromatography. Characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirms the structure:

  • ¹H NMR: Signals for aromatic protons (δ 6.5–8.0 ppm), imine CH=N (δ ~8.3 ppm), and methyl groups (δ 1.2–2.5 ppm).

  • IR: Stretching vibrations for C=N (1640–1620 cm⁻¹) and C-F (1220–1150 cm⁻¹) .

Crystallographic and Stereochemical Insights

E-Stereochemistry Validation

In related compounds, X-ray crystallography confirms the (E)-configuration of the imine bond. For instance, in (E)-7-methoxy-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, the C=N bond length is 1.345 Å, and the torsion angle C–C=N–C approaches 180°, confirming planarity . Similar analysis for the target compound would likely reveal a C=N bond length of 1.34–1.36 Å and minimal deviation from coplanarity.

Conformational Dynamics

The 2,3-dihydrobenzofuran core introduces rigidity, while the methyl substituents induce steric effects. Crystallographic data for analogs show dihedral angles of ~68° between aromatic rings, suggesting moderate distortion .

Applications and Future Directions

Material Science Applications

Schiff bases are explored as ligands in coordination chemistry. The fluorine atom’s electronegativity could stabilize metal complexes for catalytic applications.

Recommended Research

  • Synthesis Optimization: Screen solvents (DMF, EtOH) and catalysts (KI, K₂CO₃) to improve yields .

  • Biological Screening: Evaluate antimicrobial and anti-inflammatory activity in vitro.

  • Crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions .

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